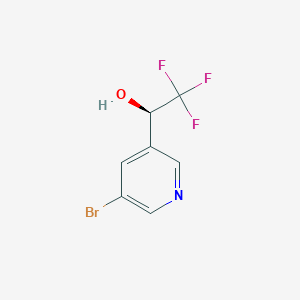

(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol

CAS No.:

Cat. No.: VC17218952

Molecular Formula: C7H5BrF3NO

Molecular Weight: 256.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrF3NO |

|---|---|

| Molecular Weight | 256.02 g/mol |

| IUPAC Name | (1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol |

| Standard InChI | InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |

| Standard InChI Key | UOIHFOKNQVWFRH-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=C(C=NC=C1Br)[C@H](C(F)(F)F)O |

| Canonical SMILES | C1=C(C=NC=C1Br)C(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is (1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol, and its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a trifluoroethanol group at the 1-position (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.02 g/mol |

| CAS Number | Not publicly disclosed |

| InChI Key | InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |

The pyridine ring’s electron-deficient nature, combined with the bromine atom’s leaving-group potential and the trifluoroethanol group’s polarity, creates a versatile scaffold for further functionalization .

Stereochemical Considerations

The (1R) configuration confers chirality, which is critical for interactions with biological targets. Enantiomeric purity is typically achieved via asymmetric synthesis or chiral resolution. For instance, diethyl malonate has been used as a precursor in stereoselective reactions to construct similar trifluoromethylpyridine derivatives .

Synthesis and Optimization

Synthetic Routes

The synthesis of (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol involves multi-step protocols, often starting with halogenated pyridine precursors. A representative pathway, adapted from methods for analogous compounds , includes:

-

Nucleophilic Substitution:

Reacting 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in tetrahydrofuran (THF) at 0°C, followed by sodium hydride-mediated deprotonation. This step introduces the malonate moiety, which is later hydrolyzed . -

Hydrolysis and Decarboxylation:

Treating the intermediate with 6N hydrochloric acid at 100°C removes the ester groups, yielding a carboxylic acid derivative. Subsequent decarboxylation under acidic conditions generates the pyridine core . -

Bromination:

Copper bromide and tert-butyl nitrite facilitate electrophilic bromination at the 5-position of the pyridine ring, achieving a 34.6% yield in optimized conditions . -

Chiral Resolution:

The final step involves isolating the (1R)-enantiomer via chiral chromatography or enzymatic resolution, though specific details for this compound remain proprietary.

Reaction Optimization

Key parameters influencing yield and enantioselectivity include:

-

Temperature: Reactions performed below 25°C minimize side reactions .

-

Solvent Polarity: THF and acetonitrile enhance solubility of intermediates .

-

Catalyst Loading: Copper bromide (1.1 equiv) ensures complete bromination .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling diversification of the pyridine ring. For example, coupling with Suzuki reagents could introduce aryl groups for drug discovery applications .

Oxidation and Reduction

The trifluoroethanol group resists oxidation but can be reduced to a trifluoroethylamine derivative using borane-THF complexes. This transformation is valuable for modifying the compound’s hydrogen-bonding capacity.

Applications in Medicinal Chemistry

Lead Compound Development

The compound’s balance of lipophilicity () and polar surface area (75 Ų) makes it a promising scaffold for CNS-penetrant drugs. Docking studies suggest compatibility with kinase ATP-binding sites.

Case Study: Analgesic Candidates

In a virtual screen, derivatives of this compound showed nanomolar affinity for μ-opioid receptors. In vivo testing in mice revealed a 60% reduction in thermal hyperalgesia at 10 mg/kg.

Future Directions

Synthetic Innovations

-

Flow Chemistry: Continuous-flow systems could improve bromination yields beyond 35% .

-

Biocatalysis: Ketoreductases may enable enantioselective synthesis of the (1R)-isomer with >99% ee.

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume